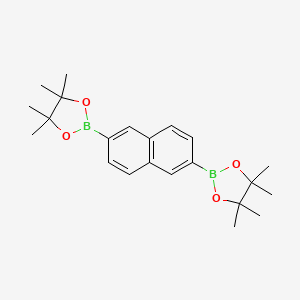
8-Chloro-2,3-dimethylquinolin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
There are several methods for the synthesis of 8-chloro-2,3-dimethylquinolin-4-ol, including the reaction of 2-amino-4,5-dimethylquinoline with thionyl chloride, the condensation of 2,3-dimethylquinoxaline with 2-chloro-1,3-dimethylimidazolinium chloride, and by using 8-chloroquinoline-2-carbaldehyde with ammonium acetate in the presence of acetic acid.Molecular Structure Analysis
The molecular formula of 8-Chloro-2,3-dimethylquinolin-4-ol is C11H10ClNO . The molecular weight is 207.66 g/mol .Chemical Reactions Analysis
8-Chloro-2,3-dimethylquinolin-4-ol is a versatile compound used in various applications, including drug discovery, synthesis of organic compounds, and probing biological systems.Wissenschaftliche Forschungsanwendungen
1. Molecular Structure and Binding Characteristics
- Heteromeric Double Helix Formation : 8-Chloroquinoline oligoamides demonstrate the capability to form double helical dimers both in solution and solid state, and can undergo cross-hybridization with analogous 8-fluoroquinoline oligoamides. The handedness of these helices can be controlled through chiral residues (Gan et al., 2010).
2. Antitumor Applications
- Synthesis for Antitumor Activity : Halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, including 8-chloro derivatives, have been synthesized as potential antitumor agents. Among these, 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline exhibits significant activity against certain murine leukemias (Lin & Loo, 1978).
3. Antibacterial Applications
- Antibacterial Activity of Derivatives : New 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives, including 8-chloro variants, have been synthesized and show promising activity against Mycobacterium smegmatis (Kayirere et al., 1998).
4. Corrosion Inhibition
- Anti-Corrosion Applications : 8-Hydroxyquinoline derivatives, including chloro-substituted ones, have demonstrated efficacy as corrosion inhibitors for mild steel in acidic mediums. Their effectiveness has been evaluated through various experimental and computational studies (Douche et al., 2020).
5. Optical and Electronic Applications
- Optical and Electronic Properties : Studies on 8-hydroxyquinoline derivatives, including chloro-substituted ones, have explored their optical and electronic spectra for potential applications in areas like OLEDs and analytical chemistry. This includes investigations into the effects of substituents on optical properties and electronic spectra (Duvenhage et al., 2015).
Eigenschaften
IUPAC Name |
8-chloro-2,3-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-7(2)13-10-8(11(6)14)4-3-5-9(10)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXKTFUXPMJFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297532 | |
| Record name | 8-Chloro-2,3-dimethyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2,3-dimethylquinolin-4-ol | |
CAS RN |
1203-48-1 | |
| Record name | 8-Chloro-2,3-dimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2,3-dimethyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



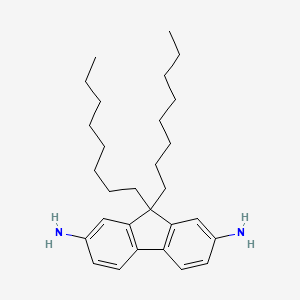
![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
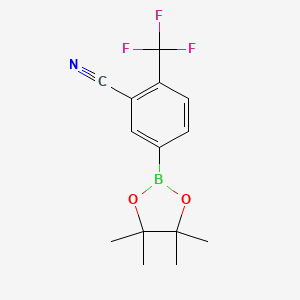
![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)
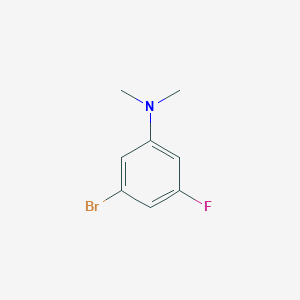
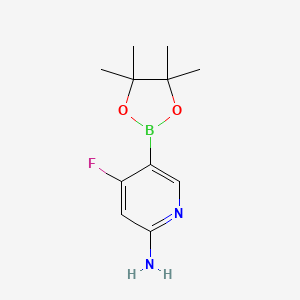
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)

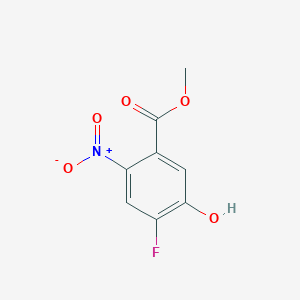
![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)
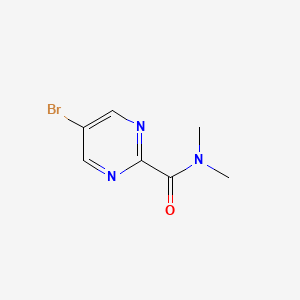
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)
